2-Amino-6-(3-fluorophenyl)nicotinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9FN2O2 |
|---|---|
Molecular Weight |
232.21 g/mol |
IUPAC Name |
2-amino-6-(3-fluorophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9FN2O2/c13-8-3-1-2-7(6-8)10-5-4-9(12(16)17)11(14)15-10/h1-6H,(H2,14,15)(H,16,17) |
InChI Key |
YGDLDQDFDTVXSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=C(C=C2)C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 6 3 Fluorophenyl Nicotinic Acid and Its Derivatives
Established Synthetic Routes to the Core 2-Aminonicotinic Acid Moiety
The 2-aminonicotinic acid scaffold is a key building block, and several methods have been established for its synthesis. These routes often start from readily available precursors and involve classical organic reactions.
One common approach begins with the oxidation of quinoline. This process yields 2,3-pyridinedicarboxylic acid, which is then converted to its anhydride. Subsequent ammonolysis and a Hofmann degradation reaction introduce the amino group at the C-2 position, completing the synthesis of 2-aminonicotinic acid. researchgate.net
Another strategy utilizes 2-chloronicotinic acid as the starting material. Through nucleophilic aromatic substitution, the chloro group is displaced by an amino group, typically by treatment with ammonia (B1221849) or an amine under elevated temperature and pressure. chemicalbook.com The reaction conditions can be optimized to achieve high yields.
A method starting from 2-chloro-3-trichloromethylpyridine has also been reported. This route involves reaction with liquid ammonia under pressure to form 2-amino-3-trichloromethylpyridine, which is then hydrolyzed under basic conditions to afford the 2-aminonicotinic acid salt. Acidification then provides the final product. google.com
Furthermore, 2-aminonicotinic acid can be prepared from 2-amino-3-cyanopyridine (B104079) through hydrolysis of the nitrile group to a carboxylic acid. nih.gov
Table 1: Comparison of Selected Synthetic Routes to 2-Aminonicotinic Acid
| Starting Material | Key Reactions | Advantages |
| Quinoline | Oxidation, Anhydride formation, Ammonolysis, Hofmann degradation | Readily available starting material |
| 2-Chloronicotinic acid | Nucleophilic aromatic substitution | Direct route |
| 2-Chloro-3-trichloromethylpyridine | Amination, Hydrolysis | Good overall yield |
| 2-Amino-3-cyanopyridine | Nitrile hydrolysis | Utilizes a common pyridine (B92270) precursor |
Strategies for Incorporating the 3-Fluorophenyl Moiety
The introduction of the 3-fluorophenyl group at the 6-position of the 2-aminonicotinic acid core is a critical step in the synthesis of the target molecule. Palladium-catalyzed cross-coupling reactions are the most prevalent and efficient methods for this transformation.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. libretexts.orgorganic-chemistry.org This reaction typically involves the coupling of a halide (or triflate) with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org For the synthesis of 2-amino-6-(3-fluorophenyl)nicotinic acid, a suitable precursor would be a 2-amino-6-halonicotinic acid derivative, which is then reacted with 3-fluorophenylboronic acid.
A plausible synthetic route would involve the Suzuki-Miyaura coupling of ethyl 2-amino-6-chloronicotinate with 3-fluorophenylboronic acid. The reaction can be carried out using a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate in a solvent mixture such as toluene/ethanol/water. The resulting ester can then be hydrolyzed to the desired carboxylic acid.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the cross-coupling reaction |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid |
| Solvent | Toluene/Ethanol/Water, Dioxane/Water | Solubilizes reactants and facilitates the reaction |
| Boronic Acid | 3-Fluorophenylboronic acid | Source of the aryl group |
| Halide/Triflate | 2-Amino-6-chloronicotinic acid derivative | The other coupling partner |
Derivatization Strategies and Synthetic Transformations
Once this compound is synthesized, its structure can be further modified through various derivatization reactions to explore its biological activity and structure-activity relationships.
Amidation and Esterification Reactions
The carboxylic acid and amino groups of this compound are readily amenable to derivatization.
Amidation of the carboxylic acid can be achieved by reacting it with a variety of amines in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. researchgate.net
Esterification of the carboxylic acid can be performed by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often under reflux conditions. google.com Another method involves the reaction with an alkyl halide in the presence of a base.
Cyclocondensation Approaches
The bifunctional nature of 2-aminonicotinic acids, possessing both an amino and a carboxylic acid group, makes them excellent substrates for cyclocondensation reactions to form fused heterocyclic systems. These reactions often lead to the formation of biologically interesting scaffolds such as pyrimido[4,5-b]pyridines.
For instance, reaction of 2-aminonicotinic acid derivatives with urea (B33335) or thiourea (B124793) can lead to the formation of pyrimido[4,5-b]pyridin-4(3H)-one or the corresponding thione. researchgate.net The reaction of 2-aminonicotinic acids with isocyanates or isothiocyanates can also be employed to construct these fused systems.
Furthermore, condensation with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of various substituted pyridopyrimidines. For example, the reaction of 6-amino-1,3-dimethyluracil (B104193) with aldehydes and dimedone can produce pyrimido[4,5-b]quinolines. nih.gov
Reactions to Introduce Specific Functional Groups
The pyridine ring of this compound can be further functionalized to introduce specific substituents that may modulate its properties. Electrophilic aromatic substitution reactions can be employed, although the directing effects of the existing amino and carboxyl groups need to be considered.
Green Chemistry Approaches in Synthesis (e.g., microwave-assisted synthesis)
In recent years, there has been a significant focus on developing more environmentally friendly synthetic methods. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, often leading to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. nih.govnih.gov
The Suzuki-Miyaura cross-coupling reaction for the introduction of the 3-fluorophenyl moiety can be efficiently performed under microwave irradiation. nih.govnih.gov Similarly, amidation and esterification reactions can also be accelerated using microwave heating. mdpi.com For example, the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines has been successfully achieved using microwave-assisted Suzuki coupling. mdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 6 3 Fluorophenyl Nicotinic Acid and Its Analogues
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR: The ¹H NMR spectrum of 2-Amino-6-(3-fluorophenyl)nicotinic acid is anticipated to display a series of signals corresponding to its distinct protons. The protons on the pyridine (B92270) ring (H-4 and H-5) would appear as doublets or multiplets in the aromatic region, typically between δ 7.0 and 9.0 ppm. psu.edu The protons of the 3-fluorophenyl group will present as a complex multiplet system due to proton-proton and proton-fluorine couplings. The broad singlet for the amino (-NH₂) protons is expected, and its chemical shift can vary depending on the solvent and concentration. mdpi.com The carboxylic acid proton (-COOH) would likely appear as a very broad singlet at a downfield chemical shift, often above δ 11.0 ppm. mdpi.com For comparison, the protons on the unsubstituted nicotinic acid ring are found at specific chemical shifts, which are modified by the substituents in the target molecule. hmdb.cahmdb.cachemicalbook.comspectrabase.com
¹³C NMR: In the ¹³C NMR spectrum, the carbon atoms of the pyridine and phenyl rings would resonate in the aromatic region (δ 100-160 ppm). The carbon atom of the carboxylic acid group (C=O) is expected to be the most downfield signal, typically appearing above δ 165 ppm. researchgate.netchemicalbook.com The carbon atom directly bonded to the fluorine (C-F) will show a characteristic large coupling constant (¹JCF). The chemical shifts for the carbons in the nicotinic acid core are well-established and serve as a basis for predicting the spectrum of its derivatives. chemicalbook.comhmdb.cachemicalbook.com The presence of the amino group and the fluorophenyl substituent would cause predictable upfield and downfield shifts for the adjacent carbon atoms based on their electronic effects. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Structural Moieties
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Reference Compound(s) |
|---|---|---|---|
| ¹H | Pyridine Ring (H-4, H-5) | 7.0 - 9.0 | Nicotinic Acid psu.edu |
| ¹H | Amino (-NH₂) | Variable, broad singlet | 2-Amino-4,6-diphenylnicotinonitriles mdpi.com |
| ¹H | Carboxylic Acid (-COOH) | > 11.0, broad singlet | 2-Amino-3-chlorobenzoic acid mdpi.com |
| ¹³C | Carboxylic Acid (C=O) | > 165 | Nicotinic Acid researchgate.netchemicalbook.com |
| ¹³C | Aromatic Rings (C) | 100 - 160 | Nicotinic Acid, 2-Amino-4,6-diphenylnicotinonitriles mdpi.comchemicalbook.com |
Note: The data in this table is predictive and based on analogous compounds. Specific values for this compound may vary.
Infrared Spectroscopy (IR)
Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands.
The N-H stretching vibrations of the primary amino group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. mdpi.com The O-H stretch of the carboxylic acid will be a very broad band, typically centered around 3000 cm⁻¹. The C=O (carbonyl) stretch of the carboxylic acid is a strong, sharp absorption anticipated around 1700-1720 cm⁻¹. researchgate.netresearchgate.net Aromatic C=C and C=N stretching vibrations from both the pyridine and phenyl rings will be observed in the 1450-1620 cm⁻¹ region. researchgate.net The C-F bond will show a strong absorption in the fingerprint region, typically between 1000-1300 cm⁻¹.
Table 2: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound(s) |
|---|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | 2-Amino-4,6-diphenylnicotinonitriles mdpi.com |
| Amino (-NH₂) | N-H Bend | 1600 - 1650 | 2-Amino-4,6-diphenylnicotinonitriles mdpi.com |
| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 (broad) | Nicotinic Acid researchgate.netresearchgate.net |
| Carboxylic Acid (C=O) | C=O Stretch | 1700 - 1720 | Nicotinic Acid researchgate.netresearchgate.net |
| Aromatic Rings | C=C and C=N Stretch | 1450 - 1620 | Nicotinic Acid researchgate.net |
Note: The data in this table is based on characteristic absorption frequencies for the functional groups present in the molecule and its analogues.
Mass Spectrometry (MS, HRMS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula.
For this compound (C₁₂H₉FN₂O₂), the expected monoisotopic mass is approximately 232.06 g/mol . In an MS experiment using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 233.07. mdpi.comresearchgate.net Fragmentation patterns would likely involve the loss of small molecules such as H₂O, CO, and CO₂ from the carboxylic acid group. HRMS would be able to confirm the elemental composition by providing a mass measurement with high precision. researchgate.net
Table 3: Predicted Mass Spectrometry Data
| Technique | Ion | Expected m/z | Reference Compound(s) |
|---|---|---|---|
| MS (ESI) | [M+H]⁺ | ~233.07 | 2-Amino-6-(aryl)nicotinonitrile derivatives mdpi.comresearchgate.net |
Note: The expected m/z values are calculated based on the molecular formula.
X-ray Diffraction Analysis for Solid-State Structures
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding and π-π stacking.
For an analogue, 2-aminopyridinium 6-chloronicotinate, X-ray analysis revealed that the protonated aminopyridinium cation interacts with the carboxylate anion via N—H···O hydrogen bonds, forming a characteristic ring motif. nih.gov Similarly, in the crystal structure of this compound, it is expected that strong hydrogen bonds would form between the carboxylic acid group of one molecule and the pyridine nitrogen or amino group of a neighboring molecule. nih.govechemcom.com These interactions would likely lead to the formation of dimers or extended polymeric chains in the solid state. nih.govnih.gov The dihedral angle between the pyridine and the 3-fluorophenyl rings would be a key structural parameter determined by this analysis. nih.gov
Table 4: Expected Crystal and Refinement Parameters from a Hypothetical X-ray Diffraction Study
| Parameter | Description | Exemplary Value Range | Reference Compound(s) |
|---|---|---|---|
| Crystal System | The crystal lattice system | Monoclinic or Triclinic | 2-aminopyridinium 6-chloronicotinate nih.gov, 2-Amino-4-(aryl)-6-phenylnicotinonitrile nih.gov |
| Space Group | The symmetry group of the crystal | e.g., P2₁/c, P-1 | 2-aminopyridinium 6-chloronicotinate nih.gov, 2-Amino-4-(aryl)-6-phenylnicotinonitrile nih.gov |
| a, b, c (Å) | Unit cell dimensions | 8 - 12 Å | 2-aminopyridinium 6-chloronicotinate nih.gov |
| α, β, γ (°) | Unit cell angles | 90 - 100° | 2-aminopyridinium 6-chloronicotinate nih.gov |
| Z | Molecules per unit cell | 2 or 4 | 2-aminopyridinium 6-chloronicotinate nih.gov |
Note: This table presents typical values for similar organic molecules and is for illustrative purposes only.
Elemental Composition Analysis
Elemental analysis is a crucial technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis serves as a fundamental check for the purity and confirmation of the empirical formula of a newly synthesized compound.
The theoretical elemental composition of this compound (C₁₂H₉FN₂O₂) is calculated from its molecular formula and atomic weights. Experimental values obtained for a pure sample should match these theoretical percentages within a narrow margin of error (typically ±0.4%). This technique is often reported in the synthesis and characterization of new compounds to validate their identity. researchgate.net
Table 5: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 12 | 144.132 | 62.07% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 3.91% |
| Fluorine | F | 18.998 | 1 | 18.998 | 8.18% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 12.07% |
| Oxygen | O | 15.999 | 2 | 31.998 | 13.78% |
| Total | | | | 232.214 | 100.00% |
Note: This table is based on the theoretical calculation from the molecular formula of the title compound.
Computational Chemistry and Molecular Modeling of 2 Amino 6 3 Fluorophenyl Nicotinic Acid
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as 2-Amino-6-(3-fluorophenyl)nicotinic acid, and its biological target, typically a protein or enzyme. The insights gained from docking studies can elucidate the binding affinity and the mode of action of the ligand.
While specific docking studies for this compound are not extensively documented in publicly available literature, the general principles can be applied by examining studies on structurally related nicotinic acid derivatives. For instance, derivatives of nicotinic acid have been docked into the active sites of various enzymes to explore their potential as antimicrobial or anti-inflammatory agents. nih.govnih.gov These studies often reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand.
In a hypothetical docking study of this compound, the molecule would be placed into the binding pocket of a target protein. The amino group and the carboxylic acid group of the nicotinic acid scaffold are likely to act as hydrogen bond donors and acceptors, respectively. The 3-fluorophenyl substituent can participate in hydrophobic and potentially halogen bonding interactions within the active site. The predicted binding energy from such a study would provide an estimate of the binding affinity.
Table 1: Illustrative Molecular Docking Results for a Nicotinic Acid Derivative
| Target Protein | Key Interacting Residues | Type of Interaction | Predicted Binding Energy (kcal/mol) |
| Nicotinic Acetylcholine (B1216132) Receptor (α4β2) | TrpB, TyrA, TyrC1, TyrC2 | Cation-π, Hydrogen Bond | -8.5 |
| InhA (Enoyl-ACP reductase) | TYR158, NAD999 | Hydrogen Bond, Hydrophobic | -7.2 |
| Cyclooxygenase-2 (COX-2) | ARG513, TYR385, SER530 | Hydrogen Bond, π-π Stacking | -9.1 |
Note: This table is illustrative and based on docking studies of various nicotinic acid derivatives against different targets. The data does not represent actual results for this compound but exemplifies the type of information obtained from molecular docking.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and properties of molecules. These calculations can provide valuable information about molecular geometry, orbital energies, and the distribution of electron density.
For this compound, quantum chemical calculations such as Density Functional Theory (DFT) can be used to determine its optimized geometry and electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution on the molecule's surface. The MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions, including hydrogen bonding and receptor binding. researchgate.net For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylic acid would be expected to be electron-rich regions, while the amino group's hydrogens would be electron-poor.
Table 2: Illustrative Quantum Chemical Properties of a Pyridine Derivative
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
| Electron Affinity | 1.5 eV |
| Ionization Potential | 6.8 eV |
Note: This table is illustrative and based on quantum chemical calculations for a substituted pyridine molecule. mdpi.com The data does not represent actual results for this compound but provides an example of the parameters derived from such studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.
A QSAR study on a series of derivatives of this compound would involve calculating a variety of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.govfrontiersin.org
Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can then be used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values). excli.de A statistically robust QSAR model, characterized by high correlation coefficients (R²) and predictive ability (Q²), can then be used to guide the design of new derivatives with potentially enhanced activity. nih.govmdpi.com For example, a QSAR model for nicotinic acetylcholine receptor agonists showed that electrostatic fields have a strong influence on activity. nih.gov
Table 3: Common Descriptors Used in QSAR Studies
| Descriptor Class | Examples |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges |
| Steric | Molecular Weight, Molar Volume, Surface Area |
| Hydrophobic | LogP (octanol-water partition coefficient) |
| Topological | Wiener Index, Randic Index, Balaban Index |
Note: This table lists common descriptor classes and examples used in QSAR modeling.
Prediction of Binding Modes and Pharmacophores
Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model represents the key interaction points between a ligand and its target receptor, such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups.
For this compound and its analogs, a pharmacophore model could be developed based on a set of active compounds. nih.govrsc.org This model would highlight the crucial features for binding to a specific target, for instance, a nicotinic acetylcholine receptor. A typical pharmacophore for nicotinic agonists includes a cationic center and a hydrogen bond acceptor. nih.gov In the case of this compound, the protonated pyridine nitrogen or the amino group could serve as the cationic center, while the carboxylic acid oxygen or the pyridine nitrogen could act as a hydrogen bond acceptor.
Once a pharmacophore model is established, it can be used to screen large virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to be active. It can also be used to predict the binding mode of a ligand in the absence of a receptor structure, providing valuable insights for lead optimization. nih.gov
Table 4: Illustrative Pharmacophore Features for a Nicotinic Ligand
| Pharmacophore Feature | Corresponding Chemical Group |
| Hydrogen Bond Donor | Amino group (-NH2) |
| Hydrogen Bond Acceptor | Carboxylic acid oxygen, Pyridine nitrogen |
| Aromatic Ring | Phenyl group |
| Hydrophobic Center | Fluorophenyl group |
| Positive Ionizable | Protonated Pyridine Nitrogen |
Note: This table illustrates potential pharmacophore features for a nicotinic ligand like this compound.
Investigations into the Biological Activities of 2 Amino 6 3 Fluorophenyl Nicotinic Acid and Its Derivatives in Vitro Studies
Anticancer and Antiproliferative Activity Assays
The potential of nicotinic acid derivatives as anticancer and antiproliferative agents has been an active area of research. In vitro studies are crucial first steps in identifying promising compounds for further development.
In Vitro Cytotoxicity on Various Cancer Cell Lines
A number of studies have investigated the cytotoxic effects of compounds structurally related to 2-Amino-6-(3-fluorophenyl)nicotinic acid against a panel of human cancer cell lines.
For instance, a series of 2-amino-4,6-diphenylnicotinonitrile derivatives were synthesized and evaluated for their cytotoxic activity against mammary gland breast cancer (MCF-7) and breast cancer (MDA-MB-231) cell lines using the MTT assay. mdpi.com One particular compound in this series demonstrated exceptional cytotoxicity, with IC50 values of 1.81 ± 0.1 μM against MDA-MB-231 and 2.85 ± 0.1 μM against MCF-7 cells. mdpi.com Another compound showed weak activity against MDA-MB-231 cells (IC50 of 78.28 ± 3.9 μM) and was ineffective against MCF-7 cells (IC50 > 100 μM). mdpi.com
In a different study, novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas were synthesized and tested for their in vitro anticancer activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines. nih.gov One of the most active compounds in this series exhibited IC50 values of 3.22 ± 0.2 μM against A549 and 2.71 ± 0.16 μM against HCT-116 cell lines. nih.gov
Furthermore, the antiproliferative activity of newly synthesized nicotinamide (B372718) derivatives was evaluated against HCT-116, HepG-2, and MCF-7 human cancer cell lines. acs.org Several of these compounds displayed interesting antitumor activity, particularly as anti-hepatocellular and anti-colon carcinoma agents. acs.org Similarly, a series of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives showed significant in vitro cytotoxic activities against various cancer cell lines. tjpr.org
It is important to note that while these studies provide valuable insights into the potential of related structures, direct cytotoxic data for this compound itself is not extensively available in the reviewed literature.
Table 1: In Vitro Cytotoxicity of Selected Nicotinic Acid Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-4,6-diphenylnicotinonitrile | MDA-MB-231 | 1.81 ± 0.1 | mdpi.com |
| 2-Amino-4,6-diphenylnicotinonitrile | MCF-7 | 2.85 ± 0.1 | mdpi.com |
| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea | A549 | 3.22 ± 0.2 | nih.gov |
| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea | HCT-116 | 2.71 ± 0.16 | nih.gov |
Mechanisms of Antiproliferative Action
Understanding the mechanism by which a compound inhibits cancer cell proliferation is a critical aspect of drug discovery. Research into nicotinic acid derivatives has pointed towards several potential mechanisms of action.
One prominent mechanism is the induction of apoptosis, or programmed cell death. For example, a highly active 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea derivative was found to induce apoptosis in HCT-116 cells. This was evidenced by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic proteins such as Bax, cytochrome C, p53, caspase-3, and caspase-9. nih.gov This compound also disrupted the cell cycle of HCT-116 cells. nih.gov
Another proposed mechanism involves the inhibition of key enzymes in cell cycle progression, such as cyclin-dependent kinases (CDKs). Molecular docking studies have suggested that some 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives may exert their potent anticancer activity by inhibiting CDK2. tjpr.orgresearchgate.net
Antimicrobial Activity Evaluation
The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Nicotinic acid and its derivatives have been investigated for their potential to combat bacterial, fungal, and viral infections.
Antibacterial Spectrum and Efficacy (e.g., Gram-positive, Gram-negative)
Derivatives of nicotinic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria. In one study, a series of novel N-acylhydrazones of nicotinic acid hydrazides were evaluated for their in vitro antibacterial activity. Two compounds from this series were found to be effective against the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov
Another study on newly synthesized nicotinamides revealed that P. aeruginosa was the most susceptible bacterium, while other compounds were effective against Gram-positive bacteria. nih.gov The direct antimicrobial activity of niacinamide has been shown to cause microbial cell cycle arrest. mdpi.com
It is worth noting that while nicotinic acid itself does not have proven antibacterial effects, it can enhance the ability of immune cells to fight bacteria like Staphylococcus aureus. nih.gov
Table 2: Antibacterial Activity of Selected Nicotinic Acid Derivatives
| Compound Class | Bacterial Strain | Activity | Reference |
| N-acylhydrazones of nicotinic acid hydrazides | Pseudomonas aeruginosa | Effective | nih.gov |
| Nicotinamides | Pseudomonas aeruginosa | Susceptible | nih.gov |
Antifungal Spectrum and Efficacy
The antifungal potential of nicotinic acid derivatives has also been explored. A series of novel 2-aminonicotinamide derivatives were synthesized and evaluated for their in vitro antifungal activity. nih.gov Two compounds, 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide and 2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide, displayed excellent activity against Candida albicans with MIC80 values of 0.0313 μg/mL. nih.gov These compounds also showed broad-spectrum antifungal activity against fluconazole-resistant C. albicans, C. parapsilosis, C. glabrata, and Cryptococcus neoformans. nih.gov Further investigation indicated that one of these compounds targets the cell wall of C. albicans. nih.gov
Other studies have also reported the antifungal activity of various nicotinic acid derivatives against different fungal species. researchgate.netnih.govnih.gov
Table 3: Antifungal Activity of Selected 2-Aminonicotinamide Derivatives
| Compound | Fungal Strain | MIC80 (μg/mL) | Reference |
| 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide | Candida albicans | 0.0313 | nih.gov |
| 2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide | Candida albicans | 0.0313 | nih.gov |
Antiviral Potency (e.g., against specific viral targets)
The antiviral properties of nicotinic acid derivatives are an emerging area of interest. A significant study focused on a series of 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as potential inhibitors of the HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H) function. nih.gov The introduction of a 3-fluorobenzyl group in N6-benzyladenosine ribonucleosides, followed by O-nicotinoylation, resulted in compounds that inhibited the reproduction of human enterovirus EV-A71 with significantly lower cytotoxicity compared to the unprotected compounds. nih.gov This suggests that nicotinic acid moieties can be beneficial in developing antiviral prodrugs. nih.gov
Enzyme and Receptor Modulation Studies
The versatility of the 2-aminonicotinic acid scaffold allows for its investigation across a range of biological targets. The following sections detail the in vitro studies on the modulation of key enzymes and receptors by this compound and its related derivatives.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. nih.govnih.gov Inhibition of VEGFR-2 is a key strategy in cancer therapy. nih.govnih.gov In vitro studies have shown that derivatives of nicotinamide can act as potent inhibitors of VEGFR-2. For instance, a novel series of piperazinylquinoxaline-based derivatives were designed and synthesized, showing VEGFR-2 inhibition with IC₅₀ values in the sub-micromolar range. nih.gov One of the most potent compounds in this series demonstrated a VEGFR-2 IC₅₀ of 0.19 µM. nih.gov Another study focused on nicotinamide derivatives and identified compounds with good inhibitory activity against VEGFR-2, with IC₅₀ values also in the sub-micromolar range. nih.gov
Similarly, the Epidermal Growth Factor Receptor (EGFR) is another crucial tyrosine kinase involved in cell proliferation and is a major target in oncology. nih.gov While direct studies on this compound are limited, research on related heterocyclic scaffolds provides insight. For example, icotinib (B1223), a quinoline-based EGFR inhibitor, has been derivatized to produce compounds with IC₅₀ values against EGFR in the micromolar range. frontiersin.org Specifically, icotinib derivatives showed EGFR tyrosine phosphorylation inhibitory IC₅₀ values ranging from 0.42 µM to 5.14 µM. frontiersin.org Imidazole-based derivatives have also been synthesized and shown to inhibit EGFR with IC₅₀ values in the nanomolar range, with compounds 2c and 2d exhibiting IC₅₀ values of 617.33 ± 0.04 nM and 710 ± 0.05 nM, respectively. nih.gov
| Compound/Derivative Class | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Piperazinylquinoxaline Derivative | VEGFR-2 | 0.19 | nih.gov |
| Nicotinamide Derivative (D-1) | VEGFR-2 | Good | nih.gov |
| Icotinib Derivative | EGFR | 0.42 - 5.14 | frontiersin.org |
| Imidazole (B134444) Derivative (2c) | EGFR | 0.617 | nih.gov |
| Imidazole Derivative (2d) | EGFR | 0.710 | nih.gov |
Human Immunodeficiency Virus-1 Reverse Transcriptase (HIV-1 RT) is a key enzyme in the HIV life cycle, making it a prime target for antiviral therapies. nih.govmybiosource.com A series of compounds based on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold have been investigated as inhibitors of the HIV-1 RT-associated ribonuclease H (RNase H) function. nih.gov Out of 44 compounds tested, 34 showed inhibitory activity in the low micromolar range. nih.gov The most promising compound from this series, an ester derivative, inhibited the RNase H function with an IC₅₀ of 14 µM. nih.gov This compound also demonstrated the ability to inhibit viral replication in cell-based assays. nih.gov Further studies revealed that this lead compound acts as an allosteric dual-site inhibitor, affecting both the polymerase and RNase H functions of HIV-1 RT. nih.gov
| Compound/Derivative Class | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2-Amino-6-(trifluoromethyl)nicotinic acid ester derivative | HIV-1 RT (RNase H) | 14 | nih.gov |
The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a therapeutic strategy for managing type 2 diabetes. A library of novel nicotinic acid derivatives, with modifications at the 6-position of the pyridine (B92270) ring, has been evaluated for their inhibitory activity against these enzymes. nih.gov Certain compounds demonstrated micromolar inhibition against α-amylase, with IC₅₀ values of 20.5 µM and 58.1 µM for two of the derivatives. nih.gov Against α-glucosidase, other derivatives showed IC₅₀ values of 32.9 µM and 26.4 µM, which are comparable to the control drug, acarbose. nih.gov Mechanistic studies indicated a noncompetitive inhibition mechanism for both enzymes. nih.gov
Another study on 6-halogeno and mixed 6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides, which share some structural similarities, also showed potent inhibition. A 6-iodo-2-(4-fluorophenyl)-substituted derivative was a strong inhibitor of α-amylase with an IC₅₀ of 0.64 µM. nih.gov Other derivatives in this series exhibited potent α-glucosidase inhibition, with IC₅₀ values as low as 0.78 µM. nih.gov
| Compound/Derivative Class | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Nicotinic acid derivative (Compound 8) | α-Amylase | 20.5 | nih.gov |
| Nicotinic acid derivative (Compound 44) | α-Amylase | 58.1 | nih.gov |
| Nicotinic acid derivative (Compound 39) | α-Glucosidase | 26.4 | nih.gov |
| Nicotinic acid derivative (Compound 35) | α-Glucosidase | 32.9 | nih.gov |
| 6-iodo-2-(4-fluorophenyl)-substituted quinazoline (B50416) derivative | α-Amylase | 0.64 | nih.gov |
| 6-bromo-2-(4-chlorophenyl)-substituted quinazoline derivative | α-Glucosidase | 0.92 | nih.gov |
| Dihalogenated quinazoline derivative | α-Glucosidase | 0.78 | nih.gov |
Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes in the inflammatory pathway. nih.gov The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery. researchgate.net Studies on 2-anilino nicotinic acids have suggested their potential as COX inhibitors. nih.gov Research on other nicotinic acid derivatives has shown that they can inhibit COX-2 and also reduce the levels of iNOS in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.net
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase involved in various cellular processes. Nicotinamide, a related compound, is a known inhibitor of SIRT1 in vitro, with an IC₅₀ of less than 50 µM. nih.gov It acts as a noncompetitive inhibitor. nih.gov The inhibitory effect of nicotinamide on SIRT1 has been a subject of extensive research. nih.gov
Glucokinase (GK) is a key enzyme in glucose metabolism and a target for type 2 diabetes therapies. wikipedia.org While direct activators of glucokinase have been developed, there is no specific data found on the activation of glucokinase by this compound or its close derivatives. wikipedia.orgnih.govnih.gov
The C-X-C chemokine receptor 4 (CXCR4) is a G protein-coupled receptor that plays a role in various diseases, including cancer and HIV infection. mdpi.com While specific binding affinity data for this compound derivatives is not available, studies have shown that nicotinic acid can be conjugated to peptides to create tracers with high affinity for CXCR4. mdpi.com For example, a fluorine-18 (B77423) labeled nicotinic acid conjugate of the peptide T140 exhibited nanomolar affinity for CXCR4. mdpi.com
Integrin αvβ3 is another receptor implicated in cancer progression and angiogenesis. There is currently no direct evidence from the searched literature to suggest that this compound or its derivatives have a significant binding affinity for integrin αvβ3.
Anti-inflammatory Activity Profiling
The anti-inflammatory potential of nicotinic acid derivatives has been explored in several in vitro studies. A series of 2-substituted phenyl derivatives of nicotinic acid were synthesized and evaluated for their anti-inflammatory activities. nih.gov Certain compounds with a 2-bromophenyl substituent displayed notable anti-inflammatory effects. nih.gov Furthermore, these compounds were shown to reduce the serum levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov
Another study on new nicotinic acid derivatives demonstrated significant anti-inflammatory activity in vitro. researchgate.net The most active compounds were found to inhibit the production of nitric oxide and also suppress the levels of TNF-α, IL-6, iNOS, and COX-2 in LPS-stimulated macrophage cells. researchgate.net This indicates that these derivatives can modulate key inflammatory pathways. Additionally, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have shown anti-inflammatory effects by reversing elevated levels of pro-inflammatory cytokines and mediators like PGE2 and COX-2. dundee.ac.ukresearchgate.net
Antioxidant Activity Assessment (e.g., DPPH, FRAP assays)
The evaluation of a compound's antioxidant activity is crucial in the search for agents that can mitigate oxidative stress, a factor implicated in numerous pathological conditions. Common in vitro methods to determine antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.govnih.govresearchgate.net
The DPPH assay is a widely used spectrophotometric method to assess the ability of a compound to act as a free radical scavenger. nih.gov The stable DPPH radical has a deep violet color in solution, which fades to yellow upon reduction by an antioxidant molecule that donates a hydrogen atom. nih.gov The degree of discoloration, measured by the decrease in absorbance, is indicative of the compound's radical scavenging potential. nih.gov
The FRAP assay also operates on the principle of a reduction reaction. It measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to its ferrous (Fe²⁺) form, which exhibits an intense blue color. The intensity of this color is directly proportional to the reducing power of the sample.
Insecticidal Properties
Nicotinic acid and its derivatives have historically been a foundation for the development of insecticides. cibtech.org The natural alkaloid nicotine (B1678760) itself is a potent insecticide, and synthetic analogues, known as neonicotinoids, are widely used in agriculture. cibtech.org These compounds typically function by acting on the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system, leading to paralysis and death. nih.govnih.gov
Research into the insecticidal properties of various synthetic nicotinic acid derivatives continues to be an active area. While specific studies on the insecticidal action of this compound are limited, investigations into structurally related compounds offer valuable insights. A study on the synthesis and insecticidal activity of a range of nicotinic acid derivatives tested their efficacy against several common agricultural pests. researchgate.netcibtech.org One of the derivatives synthesized involved the use of 2-fluorophenyl urea (B33335), indicating that fluorophenyl moieties are being incorporated into potential insecticidal scaffolds. researchgate.netcibtech.org
The insecticidal activity of these derivatives was evaluated against pests such as the green peach aphid (Myzus persicae), the American bollworm (Helicoverpa armigera), and the maize weevil (Sitophilus zeamais). researchgate.netcibtech.org The results from these studies often demonstrate that the biological activity is highly dependent on the specific substituents on the nicotinic acid core.
For example, studies on other functionalized pyridine derivatives have reported LC₅₀ (lethal concentration required to kill 50% of the test population) values against various insects. In one such study, synthesized pyridine derivatives were tested against the cowpea aphid (Aphis craccivora), with some compounds showing significant insecticidal efficacy.
The table below presents hypothetical data based on findings for structurally related compounds to illustrate how such research findings are typically reported.
| Compound ID | Derivative Structure | Target Insect | LC₅₀ (mg/L) |
| Hypothetical 1 | 2-Amino-6-(4-chlorophenyl)nicotinonitrile | Aphis craccivora (nymphs) | 0.127 |
| Hypothetical 2 | 2-Ethoxy-6-(4-chlorophenyl)-4-phenyl-3-cyanopyridine | Aphis craccivora (nymphs) | 0.080 |
| Hypothetical 3 | 2-Amino-6-(4-methoxyphenyl)nicotinonitrile | Aphis craccivora (nymphs) | 0.098 |
| Reference | Acetamiprid | Aphis craccivora (nymphs) | 0.045 |
| This table is for illustrative purposes and is based on data for related pyridine derivatives, not this compound itself. Data adapted from studies on related compounds. |
The structure-activity relationship in this class of compounds is complex. The nature and position of the substituent on the phenyl ring, as well as the other functional groups on the pyridine core, play a critical role in determining the insecticidal potency and spectrum of activity. The presence of a fluorine atom, as in this compound, is a common strategy in agrochemical design to enhance metabolic stability and binding affinity to target proteins. Further empirical studies are necessary to determine the specific insecticidal properties of this compound and its derivatives.
Structure Activity Relationship Sar Analysis of 2 Amino 6 3 Fluorophenyl Nicotinic Acid Analogues
Impact of Substituent Variations on Biological Potency and Selectivity
The biological potency and selectivity of 2-amino-6-aryl-nicotinic acid analogues are highly sensitive to the nature and position of substituents on both the nicotinic acid core and the pendant aryl ring. Research into related series of kinase inhibitors, such as those targeting p38 MAP kinase, provides valuable insights into these relationships.
Variations on the nicotinic acid scaffold itself play a critical role. The 2-amino group and the 3-carboxylic acid are generally considered essential for activity, acting as key hydrogen bond donor and acceptor groups, respectively, interacting with the hinge region of the kinase ATP-binding site. Modifications to these groups typically lead to a significant loss of potency.
Substitutions on the 6-aryl ring have been a primary focus of optimization efforts. The nature of the substituent on the phenyl ring can profoundly influence the inhibitory activity. For instance, in related series of p38 inhibitors, the presence of a fluorine atom at the meta-position, as in the titular compound, is often associated with enhanced potency. This is attributed to both electronic and steric effects. The electron-withdrawing nature of fluorine can modulate the pKa of the molecule and influence its binding properties.
Furthermore, the exploration of other substituents on the phenyl ring has revealed key trends. Small, lipophilic groups are often well-tolerated and can enhance binding affinity by occupying hydrophobic pockets within the target's active site. Conversely, large, bulky substituents can lead to steric clashes, thereby reducing potency. The selectivity of these compounds against a panel of different kinases is also heavily influenced by these substitutions, with subtle changes in the substitution pattern leading to significant shifts in the selectivity profile.
To illustrate the impact of these variations, consider the following hypothetical data based on trends observed in similar kinase inhibitor series:
| Compound ID | 6-Aryl Substituent | p38 IC50 (nM) |
| 1 | Phenyl | 500 |
| 2 | 3-Fluorophenyl | 50 |
| 3 | 4-Fluorophenyl | 150 |
| 4 | 3-Chlorophenyl | 75 |
| 5 | 3-Methylphenyl | 100 |
| 6 | 3-Methoxyphenyl | 200 |
This table is illustrative and based on general SAR trends for kinase inhibitors.
Role of the Fluorine Atom in Molecular Interactions and Biological Activity
The fluorine atom, despite its small size, plays a multifaceted and significant role in the biological activity of 2-Amino-6-(3-fluorophenyl)nicotinic acid and its analogues. Its unique properties, including high electronegativity and the ability to form favorable non-covalent interactions, are key to its impact on molecular recognition and binding affinity.
One of the primary roles of the fluorine atom is its ability to engage in hydrogen bonds and other polar interactions. The polarized C-F bond can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target protein's binding pocket. In the context of kinase inhibition, this can lead to a more stable drug-receptor complex and, consequently, higher potency.
Furthermore, the introduction of fluorine can have a profound effect on the conformation of the molecule. The presence of the fluorine atom on the phenyl ring can influence the torsional angle between the phenyl and nicotinic acid rings, potentially pre-organizing the molecule into a more favorable conformation for binding. This conformational constraint can reduce the entropic penalty upon binding, leading to an increase in binding affinity.
Elucidation of Key Pharmacophoric Features for Target Binding
The elucidation of the key pharmacophoric features of this compound analogues is essential for the rational design of new and improved inhibitors. A pharmacophore model for this class of compounds, targeting kinases like p38, typically consists of a set of essential steric and electronic features that are necessary for optimal interaction with the biological target.
Based on SAR studies of related compounds, the following key pharmacophoric features can be proposed for this series of kinase inhibitors:
Hydrogen Bond Donor: The 2-amino group on the nicotinic acid ring is a crucial hydrogen bond donor, typically interacting with the backbone carbonyl of a hinge residue in the kinase ATP-binding site.
Hydrogen Bond Acceptor: The 3-carboxylic acid group serves as a key hydrogen bond acceptor, also forming interactions with the hinge region of the kinase. The nitrogen atom of the pyridine (B92270) ring can also act as a hydrogen bond acceptor.
Aromatic/Hydrophobic Region: The 6-phenyl ring occupies a hydrophobic pocket in the kinase active site. The nature of this interaction is critical for both potency and selectivity.
Hydrophobic/Polar Interaction Site: The substituent on the phenyl ring, such as the 3-fluoro group, interacts with a specific sub-pocket. This feature is a key determinant of affinity and can be modulated to improve selectivity.
A general pharmacophore model for p38 MAP kinase inhibitors often includes a hydrogen-bond acceptor, a hydrophobic feature, a hydrogen-bond donor, and a ring aromatic feature nih.gov. The 2-amino-6-aryl-nicotinic acid scaffold effectively presents these features in a spatially correct orientation for binding to the ATP pocket of p38 kinase. The pyridinyl imidazole (B134444) class of p38 inhibitors, for example, also acts as competitive inhibitors at the ATP binding site nih.gov.
The following table summarizes the key pharmacophoric features and their corresponding structural elements in this compound:
| Pharmacophoric Feature | Structural Element |
| Hydrogen Bond Donor | 2-Amino Group |
| Hydrogen Bond Acceptor | 3-Carboxylic Acid, Pyridine Nitrogen |
| Aromatic/Hydrophobic Core | Nicotinic Acid Ring |
| Hydrophobic Pocket Occupant | Phenyl Ring |
| Specific Interaction Feature | 3-Fluoro Substituent |
Understanding these pharmacophoric elements allows for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties, ultimately guiding the development of the next generation of kinase inhibitors based on the 2-aminonicotinic acid scaffold.
Medicinal Chemistry Applications and Scaffold Potential of 2 Amino 6 3 Fluorophenyl Nicotinic Acid
Design and Synthesis of Novel Therapeutic Leads and Drug Candidates
The design and synthesis of derivatives based on the 2-aminonicotinic acid framework are a key area of research in the quest for new therapeutic agents. The core structure is amenable to various chemical reactions that allow for the creation of a diverse library of compounds to be screened for biological activity.
A common synthetic strategy for related structures, such as 2-amino-4,6-diphenylnicotinonitriles, involves a multi-step process. mdpi.com It often begins with the synthesis of chalcone (B49325) intermediates, which are then reacted with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) to form the substituted 2-aminopyridine (B139424) core. mdpi.com This general approach allows for variability at the 4- and 6-positions of the pyridine (B92270) ring. For the specific synthesis of 2-Amino-6-(3-fluorophenyl)nicotinic acid, a similar strategy could be employed, starting with a chalcone derived from 3-fluoroacetophenone.
The derivatization of the 2-aminonicotinic acid scaffold has yielded compounds with a wide range of biological activities. For instance, various N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been synthesized and shown to possess significant fungicidal activity. mdpi.com Other studies have focused on creating derivatives with potential as anticancer agents. For example, a series of 3-aminoimidazole[1,2-α]pyridine compounds were synthesized and evaluated for their cytotoxicity against several cancer cell lines, with some compounds showing high inhibitory activity. westminster.ac.uk Similarly, fluorinated phenylalanine derivatives have been synthesized and shown to inhibit cholinesterases, enzymes implicated in neurodegenerative diseases. nih.gov These examples underscore the potential of using the aminonicotinic acid scaffold to generate leads for various therapeutic areas.
Table 1: Examples of Biologically Active Heterocyclic Compounds Derived from Related Scaffolds This table is for illustrative purposes based on related compound classes.
| Compound Class | Synthesis Method | Biological Activity Investigated | Key Findings | Reference |
|---|---|---|---|---|
| 2-Amino-4,6-diphenylnicotinonitriles | Chalcone condensation with malononitrile | Anticancer (Cytotoxicity) | Compound 3 showed exceptional cytotoxicity, surpassing Doxorubicin. | mdpi.com |
| 3-Aminoimidazole[1,2-α]pyridines | Groebke-Blackburn-Bienayme three-component reaction | Anticancer (Cytotoxicity) | Compound 12 showed the highest inhibitory activity against the HT-29 cancer cell line. | westminster.ac.uk |
| N-(thiophen-2-yl) Nicotinamides | Multi-step synthesis from nicotinic acid | Fungicidal | Compound 4f exhibited excellent fungicidal activity, superior to commercial fungicides. | mdpi.com |
| N-acetylated fluorophenylalanine amides/esters | Carbodiimide or PCl₃ coupling | Cholinesterase Inhibition | Phenyl 2-acetamido-3-(4-fluorophenyl)propanoate was a potent and selective inhibitor of Butyrylcholinesterase (BChE). | nih.gov |
Scaffold Utility in Heterocyclic Drug Discovery and Development
A "scaffold" in medicinal chemistry refers to the core chemical structure of a compound that serves as a framework for building a library of derivatives. The this compound molecule is an exemplary heterocyclic scaffold. Aza-heterocyclic derivatives, like this one, are considered privileged scaffolds because they are frequently found in biologically active natural products and approved drugs. nih.gov
The utility of this scaffold lies in its modifiable functional groups:
The Amino Group: Can be acylated, alkylated, or used as a nucleophile to introduce a wide variety of substituents, potentially forming new ring systems.
The Carboxylic Acid Group: Can be converted into esters, amides, or other functional groups, which can alter the compound's solubility, stability, and ability to interact with biological targets.
The Pyridine Ring: The nitrogen atom influences the electronic properties and basicity of the molecule, affecting how it binds to enzymes or receptors.
The Fluorophenyl Group: The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipole interactions, and increase membrane permeability.
The strategic combination of these features makes the scaffold highly valuable. Researchers can systematically alter each part of the molecule to optimize its properties for a specific therapeutic target. This approach is central to modern drug discovery, where large libraries of compounds based on a single, promising scaffold are created and tested to identify a lead candidate. For example, various heterocyclic scaffolds, including quinazolines and triazines, have been successfully used to develop inhibitors of specific biological targets like the polo-box domain of Plk1 in cancer or to create compounds with broad antimicrobial activity. nih.govnih.gov The principles applied in these studies are directly relevant to the potential of the this compound scaffold.
Development of Radioligands for Molecular Imaging Applications (e.g., Positron Emission Tomography)
Molecular imaging techniques like Positron Emission Tomography (PET) are powerful tools in medical diagnosis and biomedical research. nih.gov These techniques rely on radioligands—biologically active molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). The presence of a fluorine atom in this compound makes it an inherently suitable candidate for development into a PET radioligand.
The development of ¹⁸F-labeled amino acids and their analogues is a major focus in oncology imaging, as many tumors exhibit increased amino acid metabolism compared to normal tissues. researchgate.net This allows for the visualization of tumors with high contrast. nih.gov The process would involve replacing the stable fluorine atom on the phenyl ring with the radioactive ¹⁸F isotope. The resulting radioligand could then be used to study biological processes non-invasively.
The advantages of using an ¹⁸F-labeled probe include:
Favorable Half-Life: Fluorine-18 has a half-life of approximately 110 minutes, which is long enough for complex radiosynthesis, purification, and imaging procedures, and allows for distribution to facilities without an on-site cyclotron. researchgate.net
High Specificity: As an amino acid derivative, the molecule could be selectively taken up by cells via amino acid transporters, which are often upregulated in cancer cells. nih.gov
Low Background Signal: Since fluorine is not naturally abundant in the body, ¹⁹F MRI and PET imaging with fluorinated probes offer the potential for high signal-to-noise ratios. mdpi.comresearchgate.net
Table 2: Properties of Common Radionuclides for PET Imaging
| Radionuclide | Half-life (minutes) | Key Advantages | Common Applications |
|---|---|---|---|
| Carbon-11 (¹¹C) | 20.4 | Can be substituted for natural carbon atoms in many organic molecules. | Brain receptor imaging, metabolic studies. |
| Fluorine-18 (¹⁸F) | 109.8 | Longer half-life allows for longer synthesis and imaging times, and off-site distribution. | Oncology (FDG), neurology, cardiology. |
Conclusion and Future Research Directions
Summary of Key Research Findings and Contributions
Direct experimental data on 2-Amino-6-(3-fluorophenyl)nicotinic acid is presently limited, indicating its status as a novel or sparsely investigated chemical entity. The primary contribution of existing research lies in the foundational knowledge established for analogous compounds. For instance, the synthesis and biological evaluation of various 2-aminonicotinic acid derivatives and related heterocyclic systems are well-documented. nih.govebi.ac.ukchemimpex.com Research on 2-amino-3-cyanopyridines, which share a core structural motif, has demonstrated a wide range of biological activities, including antimicrobial and anticancer properties. mdpi.comnih.gov These findings suggest that the 2-aminopyridine (B139424) scaffold is a privileged structure in medicinal chemistry.
Furthermore, the synthesis of related compounds, such as 2-amino-6-methylnicotinic acid and 2-amino-4,6-diphenylnicotinonitriles, has been established through various chemical routes. mdpi.comgoogle.com These established protocols provide a critical starting point for the future synthesis of this compound and its derivatives. The existing literature, therefore, serves as an indispensable resource for hypothesizing the chemical behavior, synthetic accessibility, and potential biological relevance of this specific fluorinated analogue.
Unexplored Avenues in Synthesis and Derivatization Methodologies
The development of efficient and scalable synthetic routes is a primary objective for any new compound of interest. For this compound, several synthetic strategies, extrapolated from related structures, remain to be explored.
Synthesis: Future research could focus on multi-component reactions, which offer an atom-economical approach to complex molecules. A plausible, yet unexplored, route could involve a one-pot synthesis starting from 3-fluoroacetophenone, an appropriate aldehyde, and a cyanide source, followed by hydrolysis of the resulting nicotinonitrile. Another avenue involves the functionalization of pre-formed pyridine (B92270) rings, such as the amination of a corresponding 2-chloro-6-(3-fluorophenyl)nicotinic acid derivative, a strategy that has proven effective for similar molecules. google.com
Derivatization: For analytical purposes and the development of biological probes, derivatization of the amino and carboxylic acid functional groups is crucial. Advanced derivatization techniques that facilitate high-sensitivity analysis by HPLC or GC-MS have not yet been applied to this compound. Reagents such as Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (L-FDLA) or ethyl chloroformate could be employed for robust quantification in biological matrices. mdpi.comnih.gov Furthermore, creating derivatives for structure-activity relationship (SAR) studies by modifying the amino and carboxylic acid groups could yield compounds with modulated biological activities.
Table 1: Potential Methodologies for Synthesis and Derivatization
| Methodology | Description | Potential Application to Target Compound | Key References |
|---|---|---|---|
| Multi-component Synthesis | One-pot reaction combining multiple starting materials. A common approach for pyridines involves reacting chalcones with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297). | Synthesis of the corresponding nicotinonitrile precursor from 3-fluoroacetophenone, an aldehyde, and malononitrile, followed by hydrolysis. | mdpi.comnih.gov |
| Functionalization of Precursor | Starting with a substituted pyridine and introducing the final functional groups. For example, amination of a 2-chloronicotinic acid. | Reaction of 2-chloro-6-(3-fluorophenyl)nicotinic acid with ammonia (B1221849) under high temperature and pressure. | google.com |
| Analytical Derivatization (HPLC) | Chemical modification to enhance detection. Reagents like L-FDLA create diastereomers that can be separated on chiral columns. | Derivatization of the amino group to enable sensitive and enantioselective analysis in biological fluids. | mdpi.com |
| Analytical Derivatization (GC-MS) | Conversion into volatile derivatives for gas chromatography. Ethyl chloroformate is used for the simultaneous derivatization of amino and carboxyl groups. | Rapid derivatization for quantification in complex samples like urine. | nih.gov |
| SAR-focused Derivatization | Systematic modification of functional groups to probe biological interactions. This includes esterification, amidation, and N-alkylation. | Creation of a library of derivatives to explore how modifications to the amino and acid groups affect biological activity. | nih.gov |
Advanced Biological Target Identification and Validation Approaches
Identifying the molecular targets of a novel compound is a critical step in understanding its mechanism of action and therapeutic potential. For this compound, a range of modern, unbiased techniques can be employed.
Future studies could utilize affinity-based proteomics , where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates. Another powerful approach is the cellular thermal shift assay (CETSA) , which can detect direct target engagement in living cells by measuring changes in protein thermal stability upon ligand binding. Furthermore, genetic methods like CRISPR-Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby revealing its target pathway. These advanced techniques move beyond traditional candidate-based approaches and offer a comprehensive view of the compound's cellular interactions.
Table 2: Advanced Approaches for Biological Target Identification
| Technique | Principle | Potential Application |
|---|---|---|
| Affinity-Based Pull-Down | The compound is tethered to a solid support (e.g., beads) and used as bait to capture interacting proteins from a cell lysate. | Identification of direct binding proteins of this compound. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding in intact cells or cell lysates. | Validation of direct target engagement in a physiological context without chemical modification of the compound. |
| CRISPR-Cas9 Screening | Genome-wide knockout screens to identify genes whose loss-of-function alters cellular sensitivity to the compound. | Uncovering the genetic pathways and protein networks essential for the compound's biological activity. |
| Photoaffinity Labeling | A photoreactive group is incorporated into the compound, which upon UV irradiation, covalently crosslinks to its target protein. | Irreversibly tagging the direct binding target for subsequent identification by mass spectrometry. |
| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes to map the functional state of entire enzyme families directly in native biological systems. | To determine if the compound acts as an inhibitor of a specific enzyme class (e.g., kinases, proteases). |
Emerging Methodologies in Computational Drug Design and SAR Prediction
Computational methods are integral to modern drug discovery, enabling the prediction of molecular properties and guiding the design of more potent and selective compounds. For this compound, these tools can be prospectively applied to accelerate its development.
Quantitative Structure-Activity Relationship (QSAR) models can be developed once an initial set of derivatives is synthesized and tested. These models would correlate physicochemical properties with biological activity, allowing for the prediction of the activity of yet-unsynthesized analogues. Pharmacophore modeling could identify the key 3D arrangement of chemical features essential for biological activity, guiding the design of new scaffolds.
Furthermore, structure-based drug design approaches, such as molecular docking and molecular dynamics (MD) simulations, could be used to predict how the compound and its derivatives bind to potential protein targets. With the rise of artificial intelligence, machine learning algorithms can now analyze vast chemical and biological datasets to predict targets, activities, and even synthetic routes, representing a frontier in the computational design of novel therapeutic agents.
Table 3: Emerging Computational Methodologies
| Methodology | Description | Prospective Application |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Screening of virtual libraries of potential protein targets to generate binding hypotheses for this compound. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time, providing insight into the stability of ligand-protein complexes. | Assessing the stability of the binding pose predicted by docking and understanding the dynamic interactions with the target. |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structure of a series of compounds to their biological activity. | Predicting the biological activity of new, unsynthesized derivatives to prioritize synthetic efforts. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups (pharmacophore) responsible for a compound's biological activity. | Designing novel molecules with diverse chemical scaffolds that retain the key pharmacophoric features. |
| AI-Driven Drug Discovery | Utilizes machine learning and deep learning models to predict biological targets, bioactivity, and ADMET properties from chemical structure. | Accelerating the entire discovery pipeline from hit identification to lead optimization for this compound class. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Amino-6-(3-fluorophenyl)nicotinic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of fluorophenyl-containing precursors with nicotinic acid derivatives. For example, analogous protocols use nitrile intermediates (e.g., 2-cyanoacetamide derivatives) under reflux with polar aprotic solvents (e.g., DMF) and catalytic bases like K₂CO₃ . Optimization includes adjusting reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the target compound. Confirm purity using TLC and HPLC (>95% purity threshold) .
Q. How should researchers characterize the structural identity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Compare observed peaks with literature data for analogous fluorophenyl-nicotinic acid derivatives. For instance, aromatic protons in the 3-fluorophenyl group typically appear as multiplets at δ 7.35–8.20 ppm in DMSO-d₆, while the amino group (-NH₂) may resonate as a singlet near δ 6.28 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, targeting the exact mass (e.g., ~257.22 g/mol for similar compounds) .
- Elemental Analysis : Validate C, H, N, and F content within ±0.3% of theoretical values .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how can they be experimentally determined?
- Methodological Answer :
- Solubility : Test in solvents (water, DMSO, ethanol) at varying pH (2–10) and temperatures (25–60°C). Use UV-Vis spectroscopy to quantify solubility via calibration curves .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Acidic/basic conditions (pH 1–13) can reveal hydrolytic stability .
- Crystallization : Explore pH-dependent crystallization (e.g., aqueous buffers) and analyze crystal forms via XRD to identify polymorphs .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, DFT) predict the biological activity or reactivity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes in microbial pathways). Prepare the ligand (compound) and receptor (protein PDB ID) files, set grid parameters to cover active sites, and run docking simulations. Validate with binding energy scores (<-6 kcal/mol suggests strong affinity) .
- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to predict electronic properties (HOMO-LUMO gaps, Fukui indices) and correlate with experimental reactivity data .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation (e.g., unexpected NMR splitting or MS fragments)?
- Methodological Answer :
- NMR Anomalies : For unexpected splitting, consider dynamic effects (e.g., hindered rotation of the fluorophenyl group) or paramagnetic impurities. Use variable-temperature NMR to distinguish between these effects .
- MS Fragmentation : Compare observed fragments with in-silico tools (e.g., MassFrontier) to identify possible decomposition pathways. For example, loss of CO₂ (-44 Da) is common in nicotinic acid derivatives .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the fluorophenyl or nicotinic acid moieties?
- Methodological Answer :
- Analog Synthesis : Replace the 3-fluorophenyl group with other substituents (e.g., 4-fluoro, chloro, or nitro groups) and compare bioactivity .
- Biological Assays : Test analogs against microbial strains (e.g., E. coli, S. aureus) using broth microdilution (MIC values) or time-kill assays. Correlate substituent electronegativity (Hammett constants) with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
